BenchChemオンラインストアへようこそ!

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Chiral resolution Stereochemical quality control Diastereomer authentication

(S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7) is a single, stereochemically defined enantiomer of the 1-substituted-4-hydroxymethyl-pyrrolidin-2-one class with molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol. Its IUPAC name is (4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, and it bears the distinct InChI Key REDSEXWGKAYROX-MNOVXSKESA-N.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 215183-32-7
Cat. No. B1315628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one
CAS215183-32-7
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(CC2=O)CO
InChIInChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1
InChIKeyREDSEXWGKAYROX-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7): Procurement-Grade Chiral Pyrrolidinone for Stereochemically Defined Research


(S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7) is a single, stereochemically defined enantiomer of the 1-substituted-4-hydroxymethyl-pyrrolidin-2-one class with molecular formula C₁₃H₁₇NO₂ and molecular weight 219.28 g/mol . Its IUPAC name is (4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, and it bears the distinct InChI Key REDSEXWGKAYROX-MNOVXSKESA-N . The compound features two stereogenic centers (C4 of the pyrrolidinone ring and the α-carbon of the N-phenylethyl substituent), placing it within a family of four possible diastereomers, each with distinct chemical and biological properties [1].

Why Generic Substitution of (S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7) Fails: Stereochemical Identity as a Non-Negotiable Selection Criterion


Substituting (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7) with a different diastereomer or the racemate introduces uncontrolled stereochemical variables that fundamentally alter molecular recognition, pharmacological profile, and synthetic utility. This compound is one of four possible stereoisomers arising from two chiral centers at C4 of the pyrrolidinone ring and the α-carbon of the N-1-phenylethyl substituent; the other three are CAS 188641-35-2 (S,S), CAS 190957-22-3 (R,R), and CAS 641634-55-1 (R,S) [1]. The racemic mixture (CAS 96449-74-0) is used in DrugMapper-predicted pharmacological contexts including anxiolytic activity linked to adrenergic α₁ receptor antagonism, but stereochemistry-dependent pharmacodynamics dictate that individual diastereomers exhibit divergent target engagement profiles [2]. In chiral building block applications, the (S,R) absolute configuration directly controls diastereoselectivity in downstream transformations; use of an alternative stereoisomer yields opposite or diminished stereochemical outcomes .

Quantitative Differentiation Evidence for (S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7): Head-to-Head Comparisons Against Closest Analogs


Stereochemical Identity: InChI Key-Level Discrimination of the (S,R)-Diastereomer from All Other Stereoisomers

The (S,R)-diastereomer (CAS 215183-32-7) possesses a unique InChI Key (REDSEXWGKAYROX-MNOVXSKESA-N) that differs from each of the other three stereoisomers: the (S,S)-diastereomer (CAS 188641-35-2) has InChI Key REDSEXWGKAYROX-QWRGUYRKSA-N, while the (R,R)- (CAS 190957-22-3) and (R,S)-diastereomers (CAS 641634-55-1) carry their own distinct identifiers . The InChI stereochemical layer (t10-,11+/m1/s1) encodes the precise (S) configuration at C4 and (R) configuration at the α-phenylethyl carbon. This structural distinction is absolute and provides unambiguous identity verification for procurement and analytical chemistry workflows [1].

Chiral resolution Stereochemical quality control Diastereomer authentication

Chiral Auxiliary Performance: (S,R)-Pyrrolidinone as a Single-Enantiomer Building Block for Asymmetric Synthesis

The 1-(1-phenylethyl) substituent on the pyrrolidin-2-one scaffold is a well-established chiral auxiliary in asymmetric synthesis. When (S)-α-methylbenzylamine (the amine corresponding to the (S,R)-configuration at the N-substituent) is employed, diastereomeric pyrrolidin-2-ones are obtained with diastereomeric ratios of up to 70:30 in Mn(III)-mediated cyclization reactions, enabling chromatographic separation of the diastereomers . In contrast, the racemic N-substituent yields inseparable mixtures, and the opposite enantiomer of the auxiliary produces the opposite sense of asymmetric induction. The (S,R)-configured compound serves as both a pre-formed chiral pyrrolidinone building block and a reference standard for validating chiral HPLC methods used to resolve diastereomeric mixtures in pharmaceutical intermediate synthesis [1].

Asymmetric synthesis Chiral auxiliary Diastereoselective transformation

Predicted Pharmacological Target Profile: DrugMapper-Inferred Differentiation Across Diastereomers for CNS Applications

The 4-(hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one scaffold is predicted by the DrugMapper platform (University of Helsinki) to engage therapeutic indications including Anxiety, Dementia, Depressive Disorder, Schizophrenia, and Psychotic Disorders, with a predicted mechanism involving Adrenergic receptor alpha-1 antagonism [1]. The patent literature discloses that 1-substituted-4-hydroxymethyl-pyrrolidin-2-ones possess nootropic activity, with the N-substituent identity and stereochemistry directly modulating CNS activity [2]. While direct quantitative binding data (Ki, IC₅₀) for the isolated (S,R)-diastereomer are not publicly available, the class-level pharmacological inference establishes that stereochemical identity is a critical determinant of receptor engagement. The (S,R)-diastereomer is the appropriate selection for studies requiring the specific stereochemical configuration predicted to optimize α₁-adrenergic receptor interactions [3].

Anxiolytic screening Adrenergic receptor pharmacology CNS drug discovery

Commercial Availability and Purity Benchmarking of the (S,R)-Diastereomer vs. Other Stereoisomers

The (S,R)-diastereomer (CAS 215183-32-7) is commercially available from specialty chemical suppliers including Leyan (Product No. 1836360) with a purity specification of ≥95% . In contrast, the (S,S)-diastereomer (CAS 188641-35-2) and (R,R)-diastereomer (CAS 190957-22-3) are listed by different vendors with varying availability and purity grades. CymitQuimica previously listed CAS 215183-32-7 (Ref. 3D-QIA18332) but has since discontinued supply, indicating that this specific stereoisomer has limited commercial sourcing and procurement requires verified vendor engagement . The racemic mixture (CAS 96449-74-0) is more widely available from multiple suppliers (Pharmaffiliates, OMsynth) but lacks stereochemical definition [1].

Chemical procurement Chiral purity Vendor comparison

Best Research and Industrial Application Scenarios for (S)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7)


Stereochemically Defined Chiral Building Block for Asymmetric Synthesis of Pyrrolidine-Containing Pharmaceuticals

The (S,R)-diastereomer serves as a single-enantiomer starting material for constructing complex pyrrolidine- and pyrrolidinone-containing drug candidates with predictable stereochemistry at both the C4-hydroxymethyl position and the N-α-phenylethyl center. As demonstrated in the Mn(III)-mediated cyclization literature, the 1-phenylethyl substituent functions as a chiral auxiliary achieving up to 70:30 diastereomeric ratios in downstream transformations . The compound's defined (S,R)-configuration eliminates the need for chiral chromatographic separation of diastereomeric mixtures, reducing purification burden and improving overall yield in multi-step syntheses [1].

Reference Standard for Chiral HPLC Method Development and Diastereomer Authentication

The distinct InChI Key (REDSEXWGKAYROX-MNOVXSKESA-N) and unique stereochemical identity of CAS 215183-32-7 make it suitable as a certified reference standard for developing and validating chiral HPLC methods that resolve the four possible diastereomers of 4-(hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one. Analytical laboratories procuring this compound can establish retention time benchmarks for the (S,R)-diastereomer and use it to confirm the stereochemical purity of synthetic batches . This application is critical for quality control in pharmaceutical intermediate production where diastereomeric purity is a regulatory requirement [1].

CNS Pharmacological Probe for Structure-Activity Relationship Studies Targeting α₁-Adrenergic Receptors

Based on DrugMapper predictions associating the 4-(hydroxymethyl)-1-(1-phenylethyl)pyrrolidin-2-one scaffold with anxiolytic, antidepressant, and antipsychotic indications via α₁-adrenergic receptor antagonism, the (S,R)-diastereomer is the appropriate stereochemically defined probe for SAR studies . Use of the racemate (CAS 96449-74-0) would confound interpretation of pharmacological data, as the four diastereomers are expected to exhibit divergent receptor binding affinities and functional activities [1]. Researchers should pair the (S,R)-diastereomer with the other three individual stereoisomers to establish stereochemistry-activity relationships [2].

Nootropic and Cognitive Enhancement Research Based on Pyrrolidinone Class Precedent

US Patent US4581364A explicitly claims 1-substituted-4-hydroxymethyl-pyrrolidin-2-ones as nootropic agents, establishing this compound class as relevant to cognitive enhancement research . The (S,R)-diastereomer (CAS 215183-32-7) represents a specific, stereochemically pure embodiment of this patented scaffold. Procurement of this single stereoisomer rather than the racemic mixture enables researchers to determine whether the nootropic activity reported in the patent literature is stereospecific to the (S,R)-configuration or shared across diastereomers [1].

Quote Request

Request a Quote for (S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.